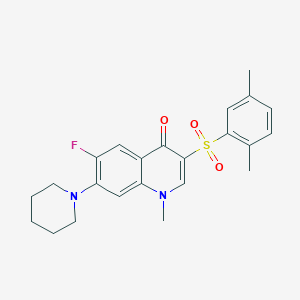![molecular formula C13H16N4O2 B2977246 4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]oxan-4-ol CAS No. 2059594-16-8](/img/structure/B2977246.png)
4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]oxan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]oxan-4-ol is a heterocyclic compound that features a pyridopyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyridopyrimidine scaffold is known for its biological activity, making it a valuable target for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]oxan-4-ol typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include heating the reactants in a mixture of diphenyl oxide and biphenyl at 250°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]oxan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can convert carbonyl groups to alcohols .
科学的研究の応用
4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]oxan-4-ol has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]oxan-4-ol involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the active site of protein kinases, thereby preventing their activation . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it effective against certain types of cancer .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]oxan-4-ol stands out due to its unique combination of a pyridopyrimidine core with an oxan-4-ol moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-13(3-6-19-7-4-13)8-15-12-10-2-1-5-14-11(10)16-9-17-12/h1-2,5,9,18H,3-4,6-8H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFYGPIWPHTXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=NC=NC3=C2C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2977163.png)
![4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid](/img/structure/B2977164.png)


![N-cyclopentyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2977170.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2977177.png)



![N-(4-chlorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2977181.png)


